2,2',2'',4,4',4'',6,6',6''-Nonanitro-m-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl is a highly nitrated aromatic compound known for its exceptional heat resistance and stability. This compound is recognized as a promising heat-resistant explosive due to its ability to maintain stability at high temperatures, making it suitable for various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves multiple nitration steps of m-terphenyl. The process typically includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure complete nitration and to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reactions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying nitration reactions and the stability of highly nitrated compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying the effects of nitrated compounds on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl involves the homolytic cleavage of the C–NO2 bond and nitro–nitrite isomerization followed by NO fission. These initial decomposition mechanisms lead to the formation of bimolecular and fused ring compounds. The subsequent decomposition produces gaseous products such as CO2, N2, and H2O. The increase in crystal density accelerates the decomposition process, and the activation energies for these reactions have been experimentally determined .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitration but different structural properties.
Hexanitrobenzene (HNB): A highly nitrated benzene derivative with comparable stability and explosive properties.
Octanitrocubane: A cubic molecule with eight nitro groups, known for its high energy density.
Uniqueness: 2,2’,2’‘,4,4’,4’‘,6,6’,6’'-Nonanitro-m-terphenyl stands out due to its unique combination of high thermal stability and explosive properties. Its structure allows for efficient energy release during decomposition, making it a valuable compound for high-temperature applications .
Properties
CAS No. |
51460-84-5 |
---|---|
Molecular Formula |
C18H5N9O18 |
Molecular Weight |
635.3 g/mol |
IUPAC Name |
1,3,5-trinitro-2,4-bis(2,4,6-trinitrophenyl)benzene |
InChI |
InChI=1S/C18H5N9O18/c28-19(29)6-1-8(21(32)33)14(9(2-6)22(34)35)16-12(25(40)41)5-13(26(42)43)17(18(16)27(44)45)15-10(23(36)37)3-7(20(30)31)4-11(15)24(38)39/h1-5H |
InChI Key |
DYGJZCCUSXSGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.